molecular formula C11H15N3 B1270929 1-Isobutyl-1H-benzimidazol-2-amine CAS No. 519167-93-2

1-Isobutyl-1H-benzimidazol-2-amine

Cat. No. B1270929
M. Wt: 189.26 g/mol
InChI Key: JQDRVJGZDDZXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Isobutyl-1H-benzimidazol-2-amine” is a compound with the molecular formula C11H15N3 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Molecular Structure Analysis

The molecular structure of “1-Isobutyl-1H-benzimidazol-2-amine” consists of a benzene ring fused to an imidazole ring . The compound has a molecular weight of 189.26 .


Physical And Chemical Properties Analysis

“1-Isobutyl-1H-benzimidazol-2-amine” is a solid compound . It has a molecular weight of 189.26 and a molecular formula of C11H15N3 .

Scientific Research Applications

Anticancer Applications

  • Palladium(II) and Platinum(II) Complexes : Benzimidazole derivatives, including structures similar to 1-Isobutyl-1H-benzimidazol-2-amine, have been used to synthesize Palladium(II) and Platinum(II) complexes. These complexes are studied for their potential as anticancer compounds. They exhibit activity against several cancer cell lines such as breast cancer (MCF-7), Colon Carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2), showing comparable activity to cis-platin (Ghani & Mansour, 2011).

Chemical Synthesis

  • Transfer Hydrogenation of Ketones : Aminated benzimidazole derivatives are synthesized and used in the transfer hydrogenation of ketones. These catalysts exhibit moderate to high activity, with the highest turnover frequency being 40200 h (Duan, Li, Li, & Wang, 2012).

  • Synthesis of Benzimidazole Derivatives : Benzimidazole derivatives are synthesized using various methods, including one-pot reactions involving primary amines and alkyl isocyanides, offering a range of novel compounds (Ghandi, Zarezadeh, & Taheri, 2010).

  • Corrosion Inhibition : Certain benzimidazole derivatives serve as inhibitors for mild steel in acidic media, preventing corrosion through adsorption and forming insoluble complexes with ferrous species (Tang, Zhang, Hu, Cao, Wu, & Jing, 2013).

Biomedical Research

Future Directions

Benzimidazole derivatives, including “1-Isobutyl-1H-benzimidazol-2-amine”, have significant potential in medicinal chemistry due to their wide range of pharmacological properties . Future research may focus on developing new synthesis methods, exploring additional biological activities, and overcoming challenges such as drug resistance and costly synthetic methods .

properties

IUPAC Name

1-(2-methylpropyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-8(2)7-14-10-6-4-3-5-9(10)13-11(14)12/h3-6,8H,7H2,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDRVJGZDDZXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364144
Record name 1-Isobutyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutyl-1H-benzimidazol-2-amine

CAS RN

519167-93-2
Record name 1-Isobutyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isobutyl-1H-benzimidazol-2-amine
Reactant of Route 2
Reactant of Route 2
1-Isobutyl-1H-benzimidazol-2-amine
Reactant of Route 3
Reactant of Route 3
1-Isobutyl-1H-benzimidazol-2-amine
Reactant of Route 4
Reactant of Route 4
1-Isobutyl-1H-benzimidazol-2-amine
Reactant of Route 5
Reactant of Route 5
1-Isobutyl-1H-benzimidazol-2-amine
Reactant of Route 6
Reactant of Route 6
1-Isobutyl-1H-benzimidazol-2-amine

Citations

For This Compound
1
Citations
B Perk, YT Büyüksünetçi, R Çetin, Ö Hakli… - Monatshefte für Chemie …, 2021 - Springer
… Perylene-3,4:9,10-tetracarboxylic acid bisanhydride (192 mg, 0.49 mmol), 185.22 mg 1-isobutyl-1H-benzimidazol-2-amine (0.98 mmol), and 3.5 g imidazole were heated at 140 C for …
Number of citations: 6 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.